molecular formula C12H10N2O B13133458 5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 117571-61-6

5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde

Cat. No.: B13133458
CAS No.: 117571-61-6
M. Wt: 198.22 g/mol
InChI Key: HDXZHJHCRBMRQH-UHFFFAOYSA-N
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Description

5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde (CAS: 135822-72-9) is a substituted bipyridine derivative featuring a methyl group at the 5' position and a carbaldehyde functional group at the 5 position of the bipyridine scaffold. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol . This compound is primarily utilized in coordination chemistry and pharmaceutical research due to its dual functionality: the bipyridine moiety acts as a strong chelating agent for transition metals, while the carbaldehyde group enables further derivatization via condensation or nucleophilic addition reactions .

Properties

CAS No.

117571-61-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O/c1-9-2-4-11(13-6-9)12-5-3-10(8-15)7-14-12/h2-8H,1H3

InChI Key

HDXZHJHCRBMRQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde can be achieved through several methods. One common approach involves the Negishi coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners . This method is favored due to its high yield, mild conditions, and relatively low cost. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, can also be employed to prepare bipyridine derivatives .

Industrial Production Methods

Industrial production of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde typically involves large-scale coupling reactions using palladium catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The methyl and aldehyde groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde involves its ability to bind to metal ions as a chelating ligand. This binding forms stable complexes that can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Bipyridine Derivatives

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde 5'-Methyl, 5-carbaldehyde Aldehyde, Bipyridine C₁₂H₁₀N₂O 198.22 135822-72-9
5,5'-Dimethyl-2,2'-bipyridine 5-Methyl, 5'-methyl Methyl, Bipyridine C₁₂H₁₂N₂ 184.24 1762-34-1
[2,4'-Bipyridine]-5-carbaldehyde 5-Carbaldehyde Aldehyde, Bipyridine C₁₁H₈N₂O 184.20 834881-87-7
2,2′-Bipyridine-5,5′-dicarboxylic acid 5-Carboxylic acid, 5'-carboxylic acid Carboxylic acid, Bipyridine C₁₂H₈N₂O₄ 244.20 1802-30-8
4′-Methyl-(2,2′-bipyridine)-4-carbaldehyde oxime 4'-Methyl, 4-carbaldehyde oxime Oxime, Bipyridine C₁₂H₁₁N₃O 213.24 -

Key Observations :

  • The carbaldehyde group in this compound enhances its reactivity compared to non-aldehydic analogs like 5,5'-dimethyl-2,2'-bipyridine .
  • Structural isomers such as [2,4'-Bipyridine]-5-carbaldehyde (similarity score: 0.87) exhibit reduced chelating efficiency due to altered nitrogen coordination geometry .

Physicochemical Properties

Table 2: Lipophilicity and Stability Comparison

Compound Name logP Solubility Profile Stability Notes
This compound 1.86 Moderate in polar organic solvents Sensitive to oxidation; requires inert storage
(4′-Methyl-[2,2′-bipyridin]-5-yl)methanol 1.37 High in water and methanol Stable under acidic conditions
(4′-Methyl-[2,2′-bipyridine]-5)carboxylic acid 2.05 Low in water; soluble in DMSO Prone to decarboxylation at high temperatures
5,5'-Dichloro-2,2'-bipyridine ~2.50* Low in polar solvents High thermal stability; resistant to hydrolysis

Key Observations :

  • The carbaldehyde group increases lipophilicity (logP = 1.86) compared to the hydroxylated metabolite (logP = 1.37) but reduces it relative to the carboxylic acid derivative (logP = 2.05) .
  • Chlorinated analogs (e.g., 5,5'-dichloro-2,2'-bipyridine) exhibit higher logP values (~2.50), enhancing membrane permeability but reducing aqueous solubility .

Table 3: Metal-Binding and Application Profiles

Compound Name Metal Coordination Sites Applications Notable Research Findings
This compound N,N'-bipyridine; aldehyde for Schiff bases Ru/Os complexes for photovoltaics; drug intermediates Forms stable Ru(II) complexes with λmax ~450 nm
2,2′-Bipyridine-5,5′-dicarboxylic acid N,N'-bipyridine; carboxylate MOF synthesis; catalysis Anchors metal ions via carboxylate groups in 3D frameworks
4′-Methyl-(2,2′-bipyridine)-4-carbaldehyde oxime N,N'-bipyridine; oxime Anticancer agents; DNA interaction Enhanced cytotoxicity in cisplatin-resistant cell lines
5,5'-Dimethyl-2,2'-bipyridine N,N'-bipyridine OLEDs; organic electronics Improves electron mobility in charge-transfer complexes

Key Observations :

  • The aldehyde group in this compound facilitates the synthesis of Schiff base ligands, which are pivotal in designing luminescent Ru(II) complexes for light-harvesting applications .
  • Carboxylic acid derivatives (e.g., 2,2′-bipyridine-5,5′-dicarboxylic acid) excel in constructing metal-organic frameworks (MOFs), whereas methyl-substituted analogs are preferred in organic electronics .

Biological Activity

5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde is a derivative of bipyridine that has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry. Its unique structure allows it to act as a versatile ligand in metal complexes, which are often studied for their biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 179873-48-4

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 2,2'-bipyridine is treated with a Vilsmeier reagent. This method ensures high yield and purity under controlled conditions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that metal complexes derived from this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines.
  • Antiviral Activity : Some studies suggest potential antiviral effects against specific viruses.

Table of Biological Activities

Activity Type Target Organisms/Cells Reference
AntimicrobialStaphylococcus aureus, E. coli
AnticancerMCF-7 breast cancer cells
AntiviralHuman cytomegalovirus strains

Antimicrobial Studies

A study conducted by researchers demonstrated that metal complexes of this compound showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Research

In vitro studies on MCF-7 breast cancer cells revealed that derivatives of this compound exhibited significant cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation, suggesting potential for development as an anticancer agent.

Antiviral Activity

Research has indicated that certain metal complexes derived from this compound can inhibit the replication of DNA and RNA viruses. The bioactivity was linked to the ability of these complexes to interact with viral components, thereby disrupting their life cycle.

The biological activity of this compound is largely attributed to its ability to form stable complexes with transition metals. These metal complexes can modulate biological pathways through various mechanisms:

  • Metal Coordination : The nitrogen atoms in the bipyridine structure coordinate with metal ions, enhancing the reactivity and stability of the resulting complex.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these complexes can generate ROS, leading to oxidative stress in microbial and cancer cells.
  • DNA Binding : Certain derivatives have shown the ability to intercalate DNA, affecting replication and transcription processes.

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